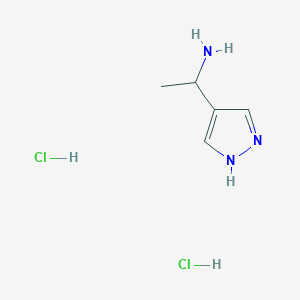

1-(1H-Pyrazol-4-yl)ethanamine;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

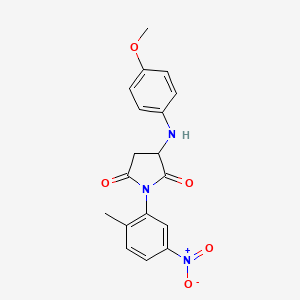

“1-(1H-Pyrazol-4-yl)ethanamine;dihydrochloride” is a compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms (at positions 1 and 2) and three carbon atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of ethyl 2- (1H-pyrazol-1-yl)acetate with hydrazine hydrate, leading to various substituted ethanamines and ethanones. This indicates a versatile approach to modifying the pyrazole core for desired properties.Molecular Structure Analysis

The molecular structure of “1-(1H-Pyrazol-4-yl)ethanamine;dihydrochloride” can be represented by the InChI code:1S/C5H9N3.2ClH/c1-4(6)5-2-3-7-8-5;;/h2-4H,6H2,1H3;2*1H . The molecular weight is 184.07 Da . Chemical Reactions Analysis

The chemical properties of “1-(1H-Pyrazol-4-yl)ethanamine;dihydrochloride”, including reactivity with various chemical agents and potential for forming stable complexes with metals, are of particular interest.Physical And Chemical Properties Analysis

The physical properties of “1-(1H-Pyrazol-4-yl)ethanamine;dihydrochloride”, such as solubility, melting point, and crystalline structure, are crucial for their application in medicinal chemistry and materials science. It is a white solid .Wissenschaftliche Forschungsanwendungen

Structural and Interaction Analysis

Research into compounds closely related to 1-(1H-Pyrazol-4-yl)ethanamine;dihydrochloride focuses on their structural characterization and potential interactions. The pyrazoline compound 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one, for instance, has been synthesized and its structure confirmed through X-ray diffraction studies. This compound demonstrates efficient packing within crystals facilitated by weak C⋯H···π interactions, highlighting the structural intricacies of pyrazoline derivatives (G. Delgado et al., 2020).

Antimicrobial Activity

Pyrazoline and pyrazole motifs, including structures similar to 1-(1H-Pyrazol-4-yl)ethanamine;dihydrochloride, have been explored for their antimicrobial properties. A study on heterocyclic compounds bearing benzimidazole and pyrazoline motifs found significant antimicrobial activity against both gram-positive and gram-negative bacteria, as well as various strains of fungi. This research underscores the potential of these compounds in developing new antimicrobial agents (N. Desai et al., 2017).

DNA Binding and Antioxidant Activities

Further investigations into pyrazoline derivatives have revealed their capability to bind DNA and exhibit antioxidant activities. A study on substituted 2-pyrazoline derivatives synthesized through environmentally safe methods showed that these compounds not only have high yields but also possess antibacterial activities and moderate to significant antioxidant activities. Their ability to interact with DNA through intercalation and groove binding mechanisms points to their potential in pharmaceutical applications (B. S. Kitawat & Man Singh, 2014).

Ligand Efficiency and Metal Complex Formation

The capacity of pyrazole-based compounds to act as ligands forming metal complexes has been demonstrated. For example, Cu(II) complexes with tridentate ligands related to 1-(1H-Pyrazol-4-yl)ethanamine;dihydrochloride exhibit good DNA binding propensity and show low toxicity across various cancer cell lines. These findings suggest potential therapeutic applications and the importance of pyrazole derivatives in medicinal chemistry (Pankaj Kumar et al., 2012).

Wirkmechanismus

While the exact mechanism of action of “1-(1H-Pyrazol-4-yl)ethanamine;dihydrochloride” is not clearly recognized, compounds with a pyrazole scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Safety and Hazards

The safety data sheet for a similar compound, “1H-Pyrazole-3-ethanamine, hydrochloride (1:2)”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

1-(1H-pyrazol-4-yl)ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.2ClH/c1-4(6)5-2-7-8-3-5;;/h2-4H,6H2,1H3,(H,7,8);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVOMQWQVIKHCBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CNN=C1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2470438-64-1 |

Source

|

| Record name | 1-(1H-pyrazol-4-yl)ethan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(benzyloxy)phenyl]-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2524172.png)

![5-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]furan-2-carboxylic acid](/img/structure/B2524177.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2524178.png)

![2-Azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2524185.png)

![3-(2-(azepan-1-yl)-2-oxoethyl)-7-(tert-butyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2524188.png)

![Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate](/img/structure/B2524189.png)

![2-ethyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2524191.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2524192.png)